4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Another related compound with a trifluoromethyl group on a pyridine ring.
Uniqueness
4-(Trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts different steric and electronic properties compared to pyridine derivatives. This uniqueness can lead to distinct biological activities and applications in various fields .
Properties
Molecular Formula |
C6H9ClF3NO2 |
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Molecular Weight |
219.59 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)3-1-4(5(11)12)10-2-3;/h3-4,10H,1-2H2,(H,11,12);1H |
InChI Key |
HVLXETYBUCCRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
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